Acide pomolique

Vue d'ensemble

Description

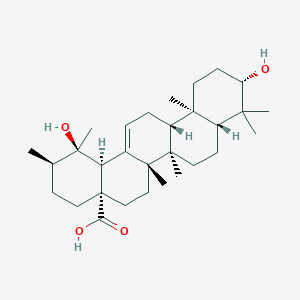

Il possède un squelette de 30 carbones comprenant cinq cycles à six membres (A–E) avec sept groupes méthyles et deux groupes hydroxyles . Ce composé a été isolé pour la première fois des pelures de pommes et se retrouve couramment dans les espèces des familles des Rosacées et des Lamiacées . L'acide pomolique est connu pour son large éventail de propriétés pharmacologiques, notamment anticancéreuses, antioxydantes, antimicrobiennes, antivirales, antidiabétiques, anti-inflammatoires, et plus encore .

Applications De Recherche Scientifique

Pomolic acid has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Pomolic acid (PA) is a pentacyclic triterpene that has been found to target the multidrug resistance associated protein 1 (MRP1) in glioblastoma cells . MRP1 is a protein that plays a significant role in multidrug resistance mechanisms present in tumor cells . PA also targets caspase-3 and caspase-9, which are crucial enzymes in the apoptosis pathway .

Mode of Action

PA interacts with its targets, leading to several changes in the cell. It decreases the viability of glioblastoma cells and induces apoptosis, a process of programmed cell death . This apoptosis is demonstrated by DNA fragmentation . PA also induces the uncoupling of mitochondrial membrane potential, which is a critical step in the intrinsic pathway of apoptosis . Furthermore, PA down-modulates the activity of MRP1, thereby inhibiting the migration of glioblastoma cells .

Biochemical Pathways

PA affects several biochemical pathways. It induces apoptosis in glioma cells through the inhibition of the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to the induction of apoptosis . PA also acts on the caspase pathway, activating caspase-3 and -9, which are key enzymes in the apoptosis process .

Pharmacokinetics

The pharmacokinetics of PA have been studied in rats. After oral administration, PA was rapidly absorbed into the blood, with a Tmax (time to reach maximum concentration) of 1.4-1.6 hours . In the sanguisorba officinalis extract group, the first peak of pa occurred at 05 hours and the second peak at 4-5 hours . PA was eliminated relatively slowly, with a half-life (t1/2) of 7.3-11 hours .

Result of Action

The action of PA results in several molecular and cellular effects. It reduces cell viability and induces cell death in glioblastoma cells . It also increases sub-G0/G1 accumulation, which is a marker of apoptosis . Furthermore, PA activates the caspase pathway, leading to the activation of caspase-3 and -9 . These enzymes play a crucial role in the execution-phase of cell apoptosis .

Action Environment

This suggests that PA can be effective in different environments, including in cells that have developed resistance to other drugs . This makes PA a potentially promising agent for the treatment of diseases like glioblastoma and acute myeloid leukemia , especially in the setting of drug resistance .

Analyse Biochimique

Biochemical Properties

Pomolic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pomolic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . This inhibition is significant in the context of cancer metastasis, as MMPs facilitate tumor cell invasion. Additionally, pomolic acid interacts with caspases, a family of protease enzymes, to induce apoptosis in cancer cells .

Cellular Effects

Pomolic acid exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis through the activation of caspase-3 and caspase-9, leading to programmed cell death . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, pomolic acid influences gene expression by modulating the activity of transcription factors like NF-κB, which plays a role in inflammatory responses .

Molecular Mechanism

At the molecular level, pomolic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their function. For example, pomolic acid inhibits the activity of topoisomerase I and II, enzymes involved in DNA replication and transcription . This inhibition leads to DNA damage and subsequent cell death. Additionally, pomolic acid modulates the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pomolic acid have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that pomolic acid maintains its biological activity for extended periods, although its efficacy may decrease over time due to gradual degradation . In vitro studies have demonstrated sustained apoptotic effects in cancer cells over several days of treatment .

Dosage Effects in Animal Models

The effects of pomolic acid vary with different dosages in animal models. At low doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, pomolic acid can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing harm . These findings highlight the importance of dose optimization in potential therapeutic applications .

Metabolic Pathways

Pomolic acid is involved in several metabolic pathways. It undergoes phase I and phase II metabolism in the liver, where it is hydroxylated and conjugated with glucuronic acid . These metabolic transformations enhance its solubility and facilitate its excretion from the body. Pomolic acid also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production in cells .

Transport and Distribution

Within cells and tissues, pomolic acid is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which plays a role in drug efflux and multidrug resistance . Pomolic acid’s interaction with these transporters can influence its cellular accumulation and distribution. Additionally, binding proteins in the blood can affect its bioavailability and tissue distribution .

Subcellular Localization

Pomolic acid exhibits specific subcellular localization patterns that influence its activity. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its apoptotic effects . Targeting signals and post-translational modifications, such as phosphorylation, may direct pomolic acid to specific cellular compartments . This localization is crucial for its interaction with mitochondrial proteins and the induction of apoptosis.

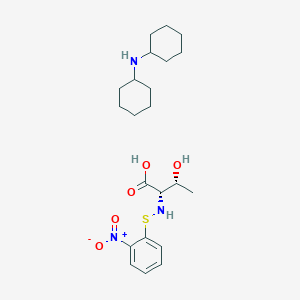

Méthodes De Préparation

L'acide pomolique peut être synthétisé par diverses méthodes. Une méthode courante consiste à faire réagir l'acide benzoïque avec du peroxyde d'hydrogène, suivie d'une neutralisation acide-base pour obtenir le produit . Les méthodes de production industrielle impliquent souvent l'extraction de l'this compound à partir de sources naturelles telles que les pelures de pommes et d'autres plantes des familles des Rosacées et des Lamiacées .

Analyse Des Réactions Chimiques

L'acide pomolique subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former divers dérivés. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses alcools correspondants. Le borohydrure de sodium est un agent réducteur courant utilisé dans ces réactions.

Substitution : L'this compound peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyles.

Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé dans les banques d'écrans de composés et les études métabolomiques.

Médecine : Il présente des propriétés anticancéreuses, en particulier contre les cellules cancéreuses du sein et de la leucémie.

Mécanisme d'Action

L'this compound exerce ses effets principalement par l'induction de l'apoptose. Il augmente l'activité des caspases (-3, -8 et -9) et de Bax, tout en réduisant les niveaux de Bcl-2 anti-apoptotique . De plus, il inhibe la voie de signalisation PI3K/Akt, qui est essentielle à la survie et à la prolifération cellulaire . Ce mécanisme fait de l'this compound un agent prometteur pour la thérapie anticancéreuse.

Comparaison Avec Des Composés Similaires

L'acide pomolique est similaire à d'autres triterpénoïdes pentacycliques tels que l'acide asiatique, l'acide boswellique, l'acide corosolique et l'acide ursolique . l'this compound est unique dans sa structure moléculaire spécifique et son inhibition puissante de la protéase spécifique SUMO 1 (SENP1) avec une valeur IC50 de 5,1 μM . Cette spécificité le rend particulièrement efficace dans certaines applications thérapeutiques.

Conclusion

L'this compound est un composé polyvalent doté d'un potentiel significatif dans divers domaines de la recherche scientifique et de l'industrie. Sa structure chimique unique et son large éventail de propriétés pharmacologiques en font un sujet d'étude précieux pour le développement de nouveaux agents thérapeutiques et la compréhension de processus biologiques complexes.

Propriétés

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTYPLSBNNGEIS-OPAXANQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930133 | |

| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13849-91-7 | |

| Record name | Pomolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

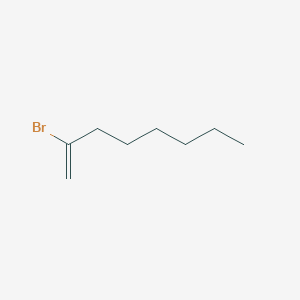

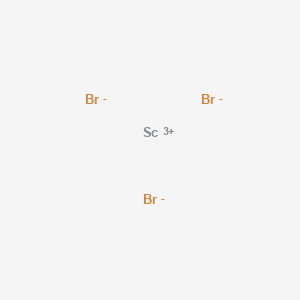

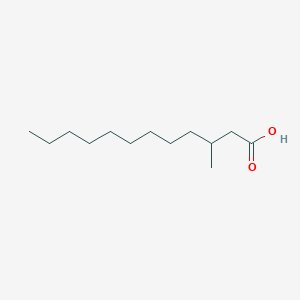

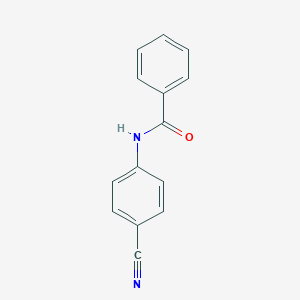

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)

![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)